Cas no 15224-04-1 (Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]-)
![Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]- structure](https://it.kuujia.com/scimg/cas/15224-04-1x500.png)
15224-04-1 structure
Nome del prodotto:Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]-
Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]-
- 2-[(N-methylanilino)methyl]pyrido[2,3-b]pyrazine-6,8-diamine
- 2-(N-methyl-anilinomethyl)-pyrido[2,3-b]pyrazine-6,8-diamine
- 2-{[methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine
- 5,7-Diamino-3-< (N-methyl-anilino)-methyl> -pyrido< 3,4-b> pyrazin
- 6,8-Diamino-2-< (N-methyl-anilino)-methyl> -pyrido< 2,3-b> pyrazin
- AC1L6KJS
- AC1Q4WOR
- AG-J-63422
- AR-1D7529
- CTK4C7370
- NSC108859
- DTXSID70296332
- NSC-108859
- 15224-04-1
-
- Inchi: InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-15-14(19-10)12(16)7-13(17)20-15/h2-8H,9H2,1H3,(H4,16,17,18,20)
- Chiave InChI: SGHXEGHDDPXNAO-UHFFFAOYSA-N
- Sorrisi: C1C=CC(N(CC2=CN=C3N=C(C=C(N)C3=N2)N)C)=CC=1
Proprietà calcolate
- Massa esatta: 280.14388
- Massa monoisotopica: 280.144
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 332
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 94Ų
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.357
- Punto di ebollizione: 535.5°C at 760 mmHg
- Punto di infiammabilità: 277.6°C
- Indice di rifrazione: 1.768
- PSA: 93.95
- LogP: 2.98800
Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]- Letteratura correlata
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
15224-04-1 (Pyrido[2,3-b]pyrazine-6,8-diamine,2-[(methylphenylamino)methyl]-) Prodotti correlati
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
